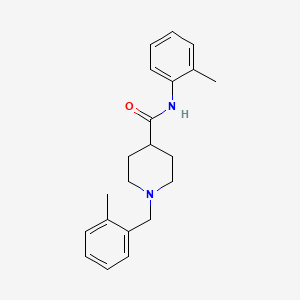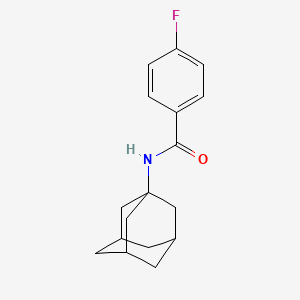![molecular formula C20H25BrO4 B4939716 5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene](/img/structure/B4939716.png)
5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene, also known as BODIPY, is a fluorescent dye that is commonly used in scientific research. It is known for its unique optical properties, including high quantum yield, photostability, and brightness. BODIPY has become an essential tool for studying cellular processes, protein interactions, and drug delivery systems.
作用机制
The mechanism of action of 5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene is based on its ability to absorb light and emit fluorescence. When this compound is excited by light, it absorbs the energy and enters an excited state. The excited state is unstable and quickly returns to its ground state, emitting a photon of light in the process. The emitted light has a longer wavelength than the absorbed light, resulting in fluorescence. The fluorescence intensity of this compound is dependent on its environment, such as pH, polarity, and viscosity.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity and does not affect cellular viability or function. It is highly specific and can be targeted to specific cellular components or molecules. This compound has been used to study a wide range of biological processes, including cell division, apoptosis, and autophagy. In addition, this compound has been used to study the uptake and distribution of drugs in cells and tissues.
实验室实验的优点和局限性
5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene has several advantages for lab experiments, including its high quantum yield, photostability, and brightness. It is also highly specific and can be targeted to specific cellular components or molecules. However, this compound has some limitations, including its sensitivity to pH, polarity, and viscosity. In addition, this compound can be affected by photobleaching, which can limit its use in long-term experiments.
未来方向
There are several future directions for 5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene research. One direction is the development of new this compound dyes with improved optical properties, such as increased brightness and photostability. Another direction is the development of this compound-based sensors for detecting specific molecules or ions in cells and tissues. This compound could also be used in the development of new drug delivery systems, allowing for targeted and controlled drug delivery. Finally, this compound could be used in the development of new imaging techniques for studying cellular processes in vivo.
合成方法
The synthesis of 5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene involves the reaction of a boronate ester with a diimine. The boronate ester is typically prepared by the reaction of a boronic acid with an alcohol. The diimine is prepared by the reaction of an amine with an aldehyde or ketone. The reaction between the boronate ester and diimine is typically carried out in the presence of a catalyst, such as copper or palladium. The resulting product is a this compound dye that can be purified by column chromatography.
科学研究应用
5-bromo-2-{2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy}-1,3-dimethylbenzene has been widely used in scientific research due to its unique optical properties. It is commonly used as a fluorescent probe to study cellular processes, such as protein localization, trafficking, and turnover. This compound has also been used to study protein-protein interactions, protein-lipid interactions, and protein-DNA interactions. In addition, this compound has been used as a fluorescent label for drug delivery systems, allowing researchers to track the delivery of drugs to specific cells or tissues.
属性
IUPAC Name |
5-bromo-2-[2-[2-(2-ethoxyphenoxy)ethoxy]ethoxy]-1,3-dimethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25BrO4/c1-4-23-18-7-5-6-8-19(18)24-11-9-22-10-12-25-20-15(2)13-17(21)14-16(20)3/h5-8,13-14H,4,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXAXFGXWLZJTLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1OCCOCCOC2=C(C=C(C=C2C)Br)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![1-allyl-2-[3-(4-ethoxyphenoxy)propoxy]benzene](/img/structure/B4939646.png)
![N-{2-[(1-naphthylmethyl)thio]-1,3-benzothiazol-6-yl}-2-(2-pyridinylthio)acetamide](/img/structure/B4939654.png)


![2-[5-(2,5-dichlorobenzyl)-2-imino-1,3-thiazol-3(2H)-yl]-1-phenylethanone hydrobromide](/img/structure/B4939670.png)
![4-[(3,4-dichlorophenyl)amino]-3-(4-methoxybenzyl)-4-oxobutanoic acid](/img/structure/B4939676.png)
![methyl 7-(4-chlorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B4939677.png)
![N~2~-(5-chloro-2-methylphenyl)-N~2~-(methylsulfonyl)-N~1~-[2-(2-pyridinylthio)ethyl]glycinamide](/img/structure/B4939682.png)
![N-[2-(4-chlorophenyl)ethyl]-N'-(2-hydroxypropyl)ethanediamide](/img/structure/B4939683.png)


![1-{2-[2-(3-isopropylphenoxy)ethoxy]ethyl}-4-methylpiperidine oxalate](/img/structure/B4939718.png)
![N-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-N-2-propyn-1-yl-2-propen-1-amine](/img/structure/B4939721.png)
![1,1'-(carbonyldi-4,1-phenylene)bis[2-(4-phenoxyphenyl)-1,2-ethanedione]](/img/structure/B4939734.png)
